molecular formula C14H14N4O3 B2357895 ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 1403233-51-1

ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2357895
CAS No.: 1403233-51-1
M. Wt: 286.291
InChI Key: UUUNOKRRTIZJSN-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a cyanophenyl group, a hydroxyethyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.

    Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanophenyl halide.

    Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added through a nucleophilic addition reaction involving an appropriate hydroxyethyl precursor.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The cyanophenyl group can be reduced to an aminophenyl group.

    Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Reagents such as halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are commonly employed.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:

    1,2,3-Triazole-4-carboxylate: Lacks the cyanophenyl and hydroxyethyl groups, resulting in different chemical and biological properties.

    Ethyl 1-[2-(4-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate: Similar structure but with a different position of the cyanophenyl group, which can affect its reactivity and interactions.

    Ethyl 1-[2-(3-aminophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-2-21-14(20)12-8-18(17-16-12)9-13(19)11-5-3-4-10(6-11)7-15/h3-6,8,13,19H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUNOKRRTIZJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC(C2=CC=CC(=C2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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